4-{[1,1'-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a biphenyl moiety, a spirocyclic diazaspirodecane core, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a domino reaction, which includes highly regioselective carbon-carbon coupling and spiro scaffold formation. For instance, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the biphenyl ring.
Scientific Research Applications
4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core may enhance binding affinity through steric effects. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1,1’-Biphenyl]-4-carbonyl}-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-{[1,1’-Biphenyl]-4-carbonyl}-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the ethyl group at the 8-position of the spirocyclic core, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
8-ethyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-2-24-14-12-23(13-15-24)25(20(16-29-23)22(27)28)21(26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVOZZLGDUZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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